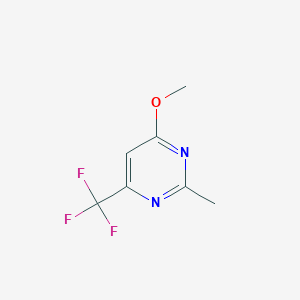
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction, reducing the overall production cost .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine carboxylic acids.
Reduction: Formation of pyrimidine alcohols.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 4-Methoxy-2-methyl-6-(trifluoromethyl)pyridine
Uniqueness
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of a methoxy group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H7F3N2O |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H7F3N2O/c1-4-11-5(7(8,9)10)3-6(12-4)13-2/h3H,1-2H3 |
Clé InChI |
NDBQOTGMQQRYFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)


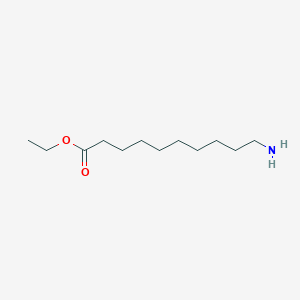
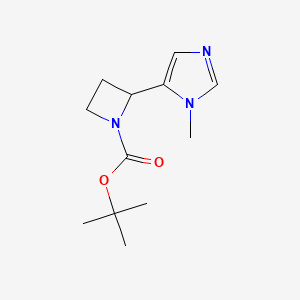
![benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B15306403.png)

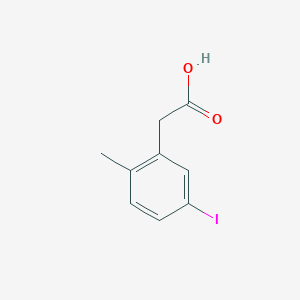
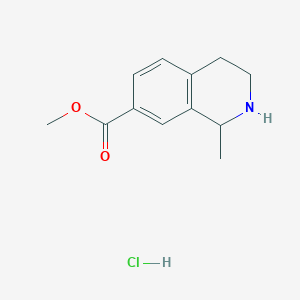
![[(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B15306422.png)
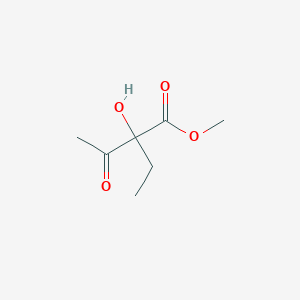
![tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate](/img/structure/B15306430.png)
